![molecular formula C16H13NO5 B7480977 [1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate: is an organic compound with the molecular formula C16H13NO5 It is characterized by the presence of a nitrophenyl group, a phenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate typically involves the esterification of [1-(4-Nitrophenyl)-2-oxo-2-phenylethanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in [1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate ester can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding alcohols or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Used in biochemical assays to study enzyme activity.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the phenyl group.
Methyl (4-nitrophenyl)acetate: Similar ester but with a methyl group instead of a phenyl group.
2-Methoxy-4-nitrophenyl acetate: Contains a methoxy group in addition to the nitrophenyl and acetate groups.
Uniqueness:
- The presence of both nitrophenyl and phenyl groups in [1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate provides unique electronic and steric properties.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile reagent in synthetic chemistry.
- Its potential biological activities and applications in various fields highlight its significance compared to similar compounds.
Properties
IUPAC Name |
[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11(18)22-16(15(19)12-5-3-2-4-6-12)13-7-9-14(10-8-13)17(20)21/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKWLBIKOYJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)

![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
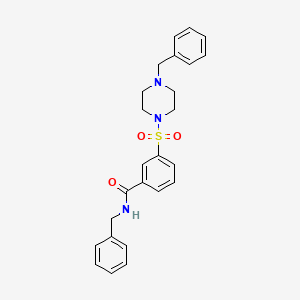
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)
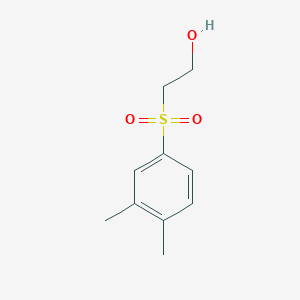
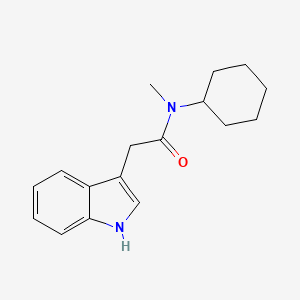
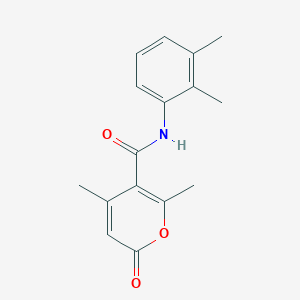
![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
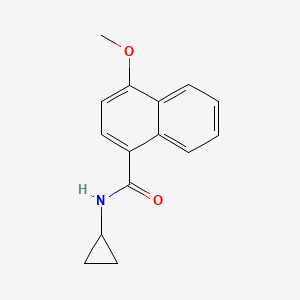
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
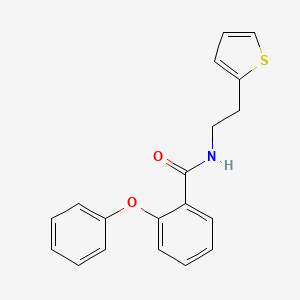
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
